Tfm-4AS-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potent and selective partial agonist of the androgen receptor and an inhibitor of 5α-reductase types I and II . This compound shows tissue-selective androgenic effects, promoting the accumulation of bone and muscle mass while having reduced effects on reproductive tissues and sebaceous glands .
Mechanism of Action
Biochemical Pathways
The action of Tfm-4AS-1 affects the androgenic biochemical pathways. By acting as a partial agonist of the androgen receptor, it can stimulate or block the receptor’s action depending on the context. This leads to tissue-selective androgenic effects . Its inhibition of 5α-reductase reduces the levels of DHT, which is a potent androgen, thereby affecting the pathways that DHT would normally act upon .
Result of Action
This compound shows tissue-selective androgenic effects. It promotes the accumulation of bone and muscle mass and has reduced effects in reproductive tissues and sebaceous glands . In an animal study, this compound stimulated sebaceous gland formation only 31% as much as DHT at doses that were as anabolic or more so than DHT . Additionally, this compound only weakly promoted growth of the prostate gland and it partially antagonized the actions of DHT in the seminal vesicles and endogenous androgens in the prostate gland .
Biochemical Analysis
Biochemical Properties
Tfm-4AS-1 interacts with the androgen receptor, acting as a partial agonist . It also inhibits 5α-reductase types I and II, enzymes that play a crucial role in the conversion of testosterone to dihydrotestosterone .
Cellular Effects
This compound shows tissue-selective androgenic effects. It promotes the accumulation of bone and muscle mass and has reduced effects in reproductive tissues and sebaceous glands . In an animal study, this compound stimulated sebaceous gland formation only 31% as much as dihydrotestosterone (DHT) at doses that were as anabolic or more so than DHT .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the androgen receptor and 5α-reductase. It acts as a partial agonist of the androgen receptor, meaning it can activate the receptor but not to its full capacity . It also inhibits 5α-reductase, preventing the conversion of testosterone to the more potent androgen, dihydrotestosterone .
Dosage Effects in Animal Models
In animal models, this compound has been shown to stimulate sebaceous gland formation to a lesser extent than dihydrotestosterone (DHT), even at doses that were as anabolic or more so than DHT . This suggests that the effects of this compound may vary with dosage and that it may have a lower risk of certain side effects compared to other androgens.
Preparation Methods
. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
TFM-4AS-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of ketones or alcohols, while reduction can result in the formation of alkanes or alkenes .
Scientific Research Applications
TFM-4AS-1 has a wide range of scientific research applications. In chemistry, it is used as a selective androgen receptor modulator to study the effects of androgens on various tissues . In biology, it is used to investigate the role of androgens in bone and muscle development . In medicine, this compound is being explored as a potential treatment for conditions such as osteoporosis and muscle wasting . In industry, it is used in the development of new pharmaceuticals and as a tool for studying androgen receptor signaling pathways .
Comparison with Similar Compounds
TFM-4AS-1 is structurally related to other selective androgen receptor modulators such as MK-0773 and Cl-4AS-1 . Compared to these compounds, this compound has a unique combination of androgen receptor modulation and 5α-reductase inhibition . This dual activity makes it particularly effective in promoting bone and muscle mass accumulation while reducing the effects on reproductive tissues and sebaceous glands . Other similar compounds include YK-11 and FTBU-1, which also exhibit selective androgen receptor modulation but differ in their specific activities and effects .
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBLEKKYWFJKBP-JZFZSVFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does TFM-4AS-1 interact with the androgen receptor (AR) differently compared to a full agonist like dihydrotestosterone (DHT)?
A1: this compound exhibits partial agonist activity towards the AR, differentiating its interaction mechanism from full agonists like DHT. While both ligands bind to AR, this compound only partially activates the AR-dependent MMTV promoter (55% maximal response compared to DHT) []. This difference stems from this compound's ability to antagonize the interaction between the N-terminal and C-terminal domains of the AR, a crucial step for full receptor activation and subsequent gene transcription [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.